

Ravoxertinib pharmacokinetic comparison similar compounds

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Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

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Comparative Profile of ERK1/2 Inhibitors

The following table summarizes key experimental data for **Ravoxertinib** and other ERK inhibitors in development.

Compound Name	Biochemical Potency (IC50)	Cellular Activity & In Vivo Efficacy	Clinical Status
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| **Ravoxertinib (GDC-0994)** | ERK1: 6.1 nM ERK2: 3.1 nM p-RSK: 12 nM [1] | Decreases viability of lung adenocarcinoma cell lines (A549, HCC827, HCC4006) [1]. Significant single-agent activity in KRAS- and BRAF-mutant human xenograft tumors in mice [1]. | Clinical trial stage [2] | | **Ulixertinib (BVD-523)** | ERK2: < 0.3 nM (IC50) [3] | Information not available in search results. | Clinical trial stage [2] | | **SCH772984** | ERK2: 1 - 4 nM (IC50) [3] | Information not available in search results. | Preclinical/Clinical trial stage [2] | | **Tizaterkib** | ERK2: 0.66 nM (IC50) [3] | Information not available in search results. | Information not available | | **Sonvuterkib** | ERK2: 0.54 nM (IC50) [3] | Information not available in search results. | Information not available |

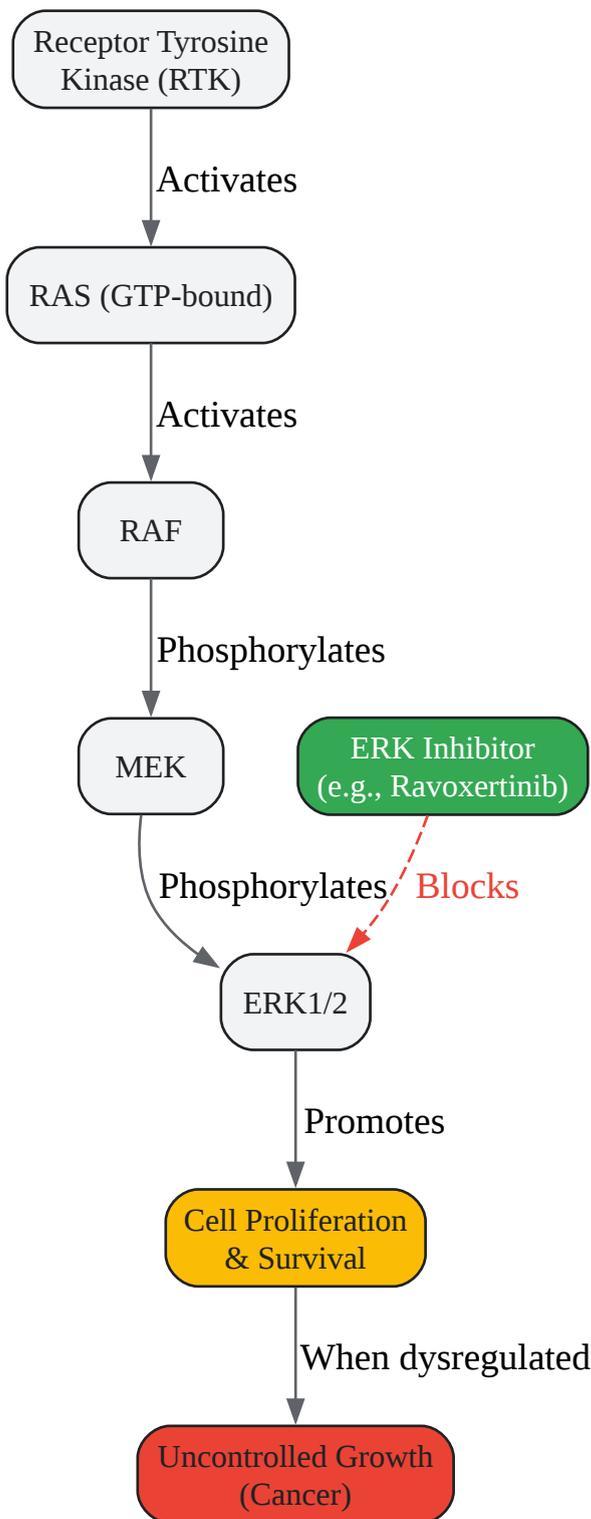
Experimental Protocols for Key Data

The methodologies behind the cited data are crucial for interpretation and reproducibility.

- **Biochemical IC50 Assays:** The potency values (IC50) for **Ravoxertinib** and other inhibitors are typically determined using **kinase activity assays** [3]. These experiments measure a compound's ability to inhibit the phosphorylation of a substrate peptide by purified ERK protein in a cell-free system.
- **In Vitro Cell Viability Assays:** The data on **Ravoxertinib**'s effect on lung adenocarcinoma cell lines (A549, HCC827, HCC4006) was obtained by treating the cells with the compound for **48 hours** and then assessing cell viability [1].
- **In Vivo Efficacy Models:** The single-agent activity of **Ravoxertinib** was demonstrated in mouse xenograft models. This involves implanting human tumors (with KRAS or BRAF mutations) into immunodeficient mice, followed by **daily oral dosing** of the compound and monitoring for tumor regression or growth inhibition [1].

The Role of ERK Inhibition in Cancer Therapy

To contextualize the drug data, the diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway, a key driver in many cancers that ERK inhibitors like **Ravoxertinib** are designed to block.



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This pathway is deregulated in approximately **40% of all human cancers**, making it a critical therapeutic target [2]. As the terminal kinase in this cascade, ERK is a promising node for inhibition to block signals

from various upstream mutations.

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References

1. Ravoxertinib (GDC-0994) | ERK Inhibitor [medchemexpress.com]
2. Advances in ERK1/2 inhibition: a medicinal chemistry ... - PMC [pmc.ncbi.nlm.nih.gov]
3. mitogen-activated protein kinase 1 | ERK subfamily [guidetopharmacology.org]

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